molecular formula C16H16N8O B2617833 3-[4-(pyrazine-2-carbonyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine CAS No. 1226427-36-6

3-[4-(pyrazine-2-carbonyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine

Cat. No.: B2617833
CAS No.: 1226427-36-6
M. Wt: 336.359
InChI Key: RGVWHSLEADHYBE-UHFFFAOYSA-N
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Description

3-[4-(pyrazine-2-carbonyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine is a complex organic compound that has garnered significant interest in scientific research due to its potential applications in various fields, including medicinal chemistry and drug development. This compound features a unique structure that includes a pyrazine ring, a piperazine moiety, and a pyridazine ring, making it a versatile candidate for various chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(pyrazine-2-carbonyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine typically involves multi-step procedures that include the formation of intermediate compounds. One common synthetic route involves the reaction of pyrazine-2-carboxylic acid with piperazine to form the pyrazine-2-carbonyl piperazine intermediate. This intermediate is then reacted with 6-chloropyridazine and 1H-pyrazole under specific conditions to yield the final product .

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the final product. Additionally, industrial production would require stringent quality control measures to meet regulatory standards.

Chemical Reactions Analysis

Types of Reactions

3-[4-(pyrazine-2-carbonyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazine and pyridazine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-[4-(pyrazine-2-carbonyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, in the context of tuberculosis treatment, the compound inhibits the growth of Mycobacterium tuberculosis by interfering with essential metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

    Pyrazinamide: A first-line anti-tubercular drug with a similar pyrazine ring structure.

    Isoniazid: Another anti-tubercular agent that targets Mycobacterium tuberculosis.

    Rifampicin: A broad-spectrum antibiotic used in combination with other drugs to treat tuberculosis.

Uniqueness

3-[4-(pyrazine-2-carbonyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine stands out due to its multi-functional structure, which allows it to participate in a wide range of chemical reactions and biological interactions. Its ability to inhibit Mycobacterium tuberculosis with high efficacy and low toxicity makes it a promising candidate for further drug development .

Properties

IUPAC Name

pyrazin-2-yl-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N8O/c25-16(13-12-17-5-6-18-13)23-10-8-22(9-11-23)14-2-3-15(21-20-14)24-7-1-4-19-24/h1-7,12H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGVWHSLEADHYBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)N3C=CC=N3)C(=O)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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